molecular formula C13H11BrFN B13616913 5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B13616913
M. Wt: 280.13 g/mol
InChI Key: JJMAXLAWKQSVJG-UHFFFAOYSA-N
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Description

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a biphenyl structure, along with an amine group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method includes:

    Nitration: Introduction of a nitro group to the biphenyl structure.

    Reduction: Conversion of the nitro group to an amine group.

    Bromination: Introduction of a bromine atom to the biphenyl structure.

    Fluorination: Introduction of a fluorine atom to the biphenyl structure.

    Methylation: Introduction of a methyl group to the biphenyl structure.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar steps as mentioned above. The reactions are typically carried out in controlled environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with different functional groups, while substitution reactions can introduce various substituents to the biphenyl structure .

Scientific Research Applications

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-2’-fluoro-4-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific combination of bromine, fluorine, and methyl groups attached to a biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C13H11BrFN

Molecular Weight

280.13 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-2-methylaniline

InChI

InChI=1S/C13H11BrFN/c1-8-2-3-9(6-13(8)16)11-7-10(14)4-5-12(11)15/h2-7H,16H2,1H3

InChI Key

JJMAXLAWKQSVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)Br)F)N

Origin of Product

United States

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